molecular formula C15H18O B14673830 2-Benzylidenecyclooctan-1-one CAS No. 42063-03-6

2-Benzylidenecyclooctan-1-one

Cat. No.: B14673830
CAS No.: 42063-03-6
M. Wt: 214.30 g/mol
InChI Key: ADVRWTWVDZKNFF-UHFFFAOYSA-N
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Description

2-Benzylidenecyclooctan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a benzylidene group attached to a cyclooctanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidenecyclooctan-1-one typically involves the condensation of benzaldehyde with cyclooctanone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidenecyclooctan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂) or nitrating mixture (HNO₃/H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-Benzylidenecyclooctan-1-one involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylidenecyclooctan-1-one is unique due to its eight-membered cyclooctanone ring, which imparts distinct chemical and physical properties compared to its smaller ring analogs. This larger ring size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

42063-03-6

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

2-benzylidenecyclooctan-1-one

InChI

InChI=1S/C15H18O/c16-15-11-7-2-1-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2

InChI Key

ADVRWTWVDZKNFF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(=CC2=CC=CC=C2)CC1

Origin of Product

United States

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